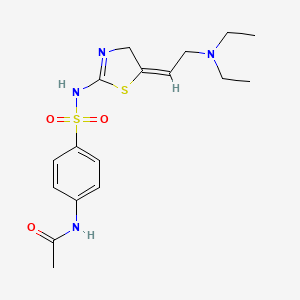
Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and a diethylaminoethylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-(diethylamino)ethylidene-4,5-dihydrothiazole under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and sulfonamide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-aminophenyl)-: Similar structure but lacks the thiazole ring and diethylaminoethylidene moiety.
Acetamide, N-(4-nitrophenyl)-: Contains a nitro group instead of the sulfonamide group.
Acetamide, N-(4-((5-methyl-3-isoxazolyl)amino)sulfonyl)phenyl)-: Features an isoxazole ring instead of the thiazole ring.
Uniqueness
Acetamide, N-(4-(((5-(2-(diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and diethylaminoethylidene moiety differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
71933-33-0 |
|---|---|
Fórmula molecular |
C17H24N4O3S2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-[4-[[(5E)-5-[2-(diethylamino)ethylidene]-4H-1,3-thiazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H24N4O3S2/c1-4-21(5-2)11-10-15-12-18-17(25-15)20-26(23,24)16-8-6-14(7-9-16)19-13(3)22/h6-10H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,22)/b15-10+ |
Clave InChI |
SFIFASQLDKUJOB-XNTDXEJSSA-N |
SMILES isomérico |
CCN(CC)C/C=C/1\CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CCN(CC)CC=C1CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


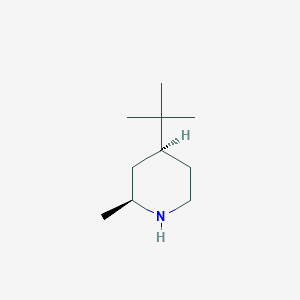
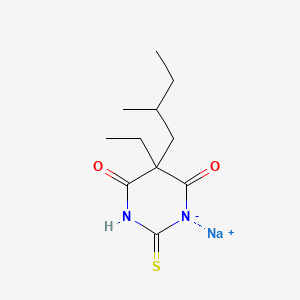



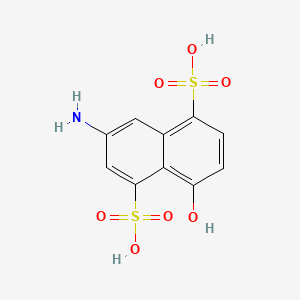
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)
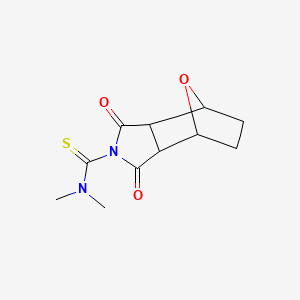
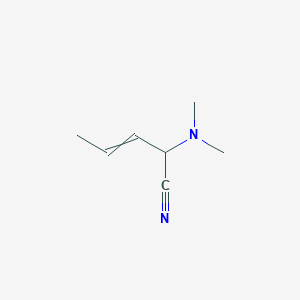
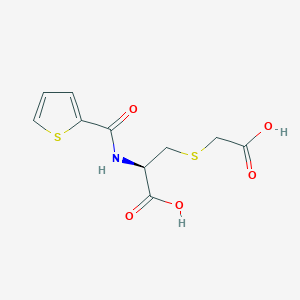


![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
